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Compound of Interest

Compound Name: 1-ethyl-4-(3-furylmethyl)piperazine
Cat. No.: B5018207
Get Quote

Introduction and Chemical Identity

1-Ethyl-4-(3-furylmethyl)piperazine (CAS: 414874-37-6) is a disubstituted piperazine
derivative characterized by an ethyl group at the N1 position and a 3-furylmethyl moiety at the
N4 position. Compounds in this class are frequently utilized in early-stage drug discovery as
building blocks for screening libraries, particularly in the investigation of central nervous system
(CNS) active agents.

The structural incorporation of the furan ring, a five-membered aromatic heterocycle, introduces
specific electronic and steric properties distinct from its benzene analogues (e.g.,
benzylpiperazines). This application note outlines the theoretical synthetic approaches, critical
safety considerations, and analytical protocols required for the professional handling of this
substance.
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Property Data

Chemical Name 1-Ethyl-4-(3-furylmethyl)piperazine

CAS Number 414874-37-6

Molecular Formula C11H1sN20

Molecular Weight 194.27 g/mol

Structural Class Heterocyclic Amine / Piperazine Derivative

General Synthetic Strategies (Theoretical)

While specific process parameters are not provided, the synthesis of unsymmetrically
substituted piperazines typically follows established organic methodologies. Understanding
these pathways is essential for identifying potential impurities during analysis.

A. Reductive Amination

The most common route for introducing a heteroaryl-methyl group onto a secondary amine
involves reductive amination.

e Mechanism: Condensation of 1-ethylpiperazine with 3-furaldehyde to form an iminium ion
intermediate, followed by reduction.

» Reagents: Typically utilizes mild reducing agents such as sodium triacetoxyborohydride
(STAB) or sodium cyanoborohydride in a slightly acidic medium (e.g., acetic acid/DCE).

» Impurity Profile: Potential impurities include unreacted aldehyde, over-alkylated quaternary
ammonium salts, or reduction byproducts (e.g., 3-furylmethanol).

B. Nucleophilic Substitution (N-Alkylation)

e Mechanism: Direct displacement of a leaving group (halide or sulfonate) on a 3-furylmethyl
electrophile by 1-ethylpiperazine.

» Reagents: Requires a base (e.g., K2COs, DIPEA) to neutralize the generated acid.
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o Selectivity: This method is often less selective than reductive amination and may lead to bis-
alkylation if stoichiometry is not strictly controlled.

Safety and Handling Protocols

Handling 1-ethyl-4-(3-furylmethyl)piperazine requires strict adherence to safety standards
due to the presence of the piperazine core and the furan moiety.

Critical Hazards

e Sensitization: Piperazine derivatives are known respiratory and skin sensitizers. Inhalation of
vapors or dust can induce asthma-like symptoms or contact dermatitis.

o Furan Toxicity: The furan ring is structurally related to compounds that can undergo
metabolic activation to reactive intermediates (e.g., cis-2-butene-1,4-dial), which are
potentially cytotoxic or carcinogenic. Furan itself is classified as a Group 2B carcinogen by
IARC.

o Corrosivity/Irritation: As a tertiary amine, the compound is likely basic and may cause
irritation or burns to mucous membranes and eyes.

PPE and Engineering Controls

o Engineering Controls: All handling must occur within a certified chemical fume hood to
prevent inhalation exposure.

» Respiratory Protection: If aerosolization is possible outside a fume hood, a NIOSH-approved
respirator with organic vapor cartridges and P100 filters is required.

» Skin Protection: Nitrile or butyl rubber gloves are recommended. Double-gloving is advised
when handling concentrated stock solutions.

Analytical Characterization Protocol

To ensure the identity and purity of the compound, a multi-modal analytical approach is
required.

Workflow Diagram: Analytical Verification
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Crude/Purified Sample

Purity Assessment

HPLC-UV/MS TLC Screening
(Reverse Phase C18) (MeOH/DCM)

f Purity > 95%

Structural Identification

1H NMR (400 MHz)
CDCI3 or DMSO-d6

13C NMR HRMS (ESI+)
Carbon Skeleton [M+H]+ Calculation

Data Validation
Compare vs. Lit/Calc

Certificate of Analysis

Click to download full resolution via product page

Caption: Analytical workflow for the structural verification and purity assessment of piperazine
derivatives.

Detailed Methodologies
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A. Proton NMR (*H NMR) Expectation
e Solvent: CDClz
o Key Signals:
o Furan Protons: Three distinct signals in the aromatic region (~6.3—7.5 ppm).
o Benzylic-like Methylene: A singlet (~3.5 ppm) corresponding to the N-CHz-Furan protons.

o Piperazine Core: Two sets of multiplets or broad triplets (~2.4-2.6 ppm) representing the
ring protons.

o Ethyl Group: A quartet (~2.4 ppm) and a triplet (~1.1 ppm).
B. Mass Spectrometry (LC-MS)
« lonization: Electrospray lonization (ESI) in positive mode.
e Target lon: [M+H]* = 195.15 m/z (Calculated).

o Fragmentation: Collision-Induced Dissociation (CID) may show loss of the ethyl group or
cleavage of the furylmethyl moiety (tropylium-like ion equivalent for furan).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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